molecular formula C17H19N5O2 B2418705 1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE CAS No. 714234-88-5

1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B2418705
CAS No.: 714234-88-5
M. Wt: 325.372
InChI Key: AMNSXTYBGBTLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines elements of purine and pyrimidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their condensation under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the purine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine and pyrimidine derivatives, such as:

  • 1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features and the combination of purine and pyrimidine elements. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22-10-5-9-21(16(22)18-14)11-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNSXTYBGBTLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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